1-(Azetidin-3-yl)-4-ethylpiperazine is a chemical compound with the molecular formula and a molecular weight of 169.27 g/mol. This compound is recognized for its potential applications in pharmaceutical research, particularly in the development of novel therapeutic agents. The compound's structure features a piperazine ring substituted with an azetidine moiety, which contributes to its biological activity.
The compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, where it is listed under the identifier 1342099-10-8. Its synthesis and properties have been documented in numerous scientific studies and patents, highlighting its significance in medicinal chemistry.
1-(Azetidin-3-yl)-4-ethylpiperazine falls under the category of azetidine derivatives. These compounds are often explored for their pharmacological properties, particularly in the context of central nervous system activity and as potential calcium channel blockers.
The synthesis of 1-(Azetidin-3-yl)-4-ethylpiperazine can be achieved through several synthetic routes. One common method involves the reaction of ethylpiperazine with an appropriate azetidine precursor. This can be accomplished via nucleophilic substitution or cyclization reactions.
The molecular structure of 1-(Azetidin-3-yl)-4-ethylpiperazine consists of a piperazine ring connected to an azetidine group. The structural representation can be expressed using the following:
The compound's structural data indicates a stable configuration that allows for interaction with biological targets, particularly in receptor binding scenarios.
1-(Azetidin-3-yl)-4-ethylpiperazine can participate in various chemical reactions typical for amines and heterocycles:
The reaction conditions (temperature, solvent choice, and time) significantly influence the yield and purity of the synthesized compound.
The mechanism of action for 1-(Azetidin-3-yl)-4-ethylpiperazine primarily involves its role as a calcium channel blocker. This compound selectively inhibits L-type calcium channels without inducing reflex tachycardia, which is a common side effect associated with many vasodilators.
Upon administration, the compound binds to calcium channels in vascular smooth muscle cells, leading to decreased intracellular calcium levels and resulting in vasodilation.
Pharmacokinetic data suggests that the compound exhibits sustained bioavailability with gradual onset of action, although specific absorption and elimination profiles require further investigation.
1-(Azetidin-3-yl)-4-ethylpiperazine is typically presented as a solid at room temperature. Its melting point and solubility characteristics are crucial for its application in pharmaceutical formulations.
The compound is stable under standard laboratory conditions but may be sensitive to strong acids or bases due to its amine functionalities. Its reactivity profile allows it to participate in various organic transformations.
1-(Azetidin-3-yl)-4-ethylpiperazine has several scientific uses, particularly in drug discovery and development:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7